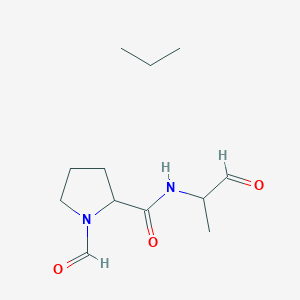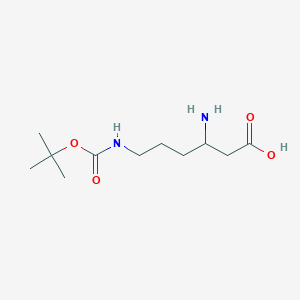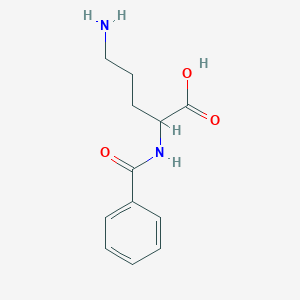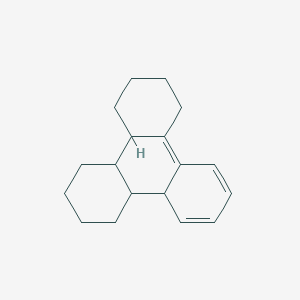
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its unique structure, which consists of three fused benzene rings that are partially hydrogenated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene typically involves the hydrogenation of triphenylene. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{18}\text{H}{12} + 6\text{H}2 \rightarrow \text{C}{18}\text{H}_{24} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous hydrogenation of triphenylene using a fixed-bed reactor. The reactor is packed with a hydrogenation catalyst, and the reaction is carried out at elevated temperatures and pressures to achieve high conversion rates.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the production of advanced materials such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthracene: Similar structure but with different hydrogenation levels.
Chrysene: Four fused benzene rings, making it more complex.
Uniqueness
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene is unique due to its partially hydrogenated structure, which imparts different chemical and physical properties compared to fully aromatic compounds like phenanthrene and anthracene. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C18H24 |
|---|---|
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1,2,3,4,4a,4b,5,6,7,8,8a,8b-dodecahydrotriphenylene |
InChI |
InChI=1S/C18H24/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-2,7-8,13,15,17-18H,3-6,9-12H2 |
InChI Key |
OQSNGGIKIXDODT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3CCCCC3=C4C2C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


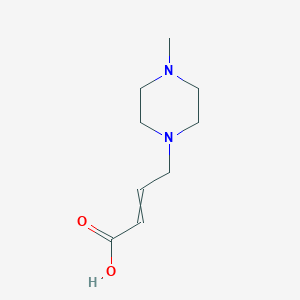
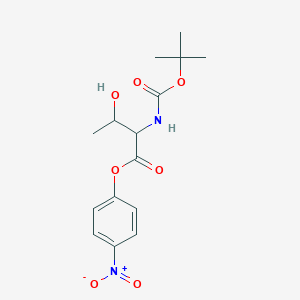
![6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione](/img/structure/B13392198.png)
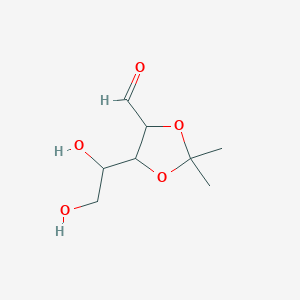
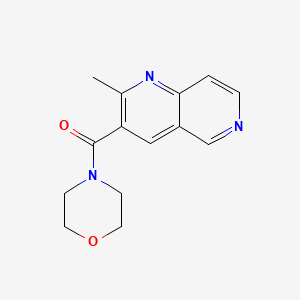
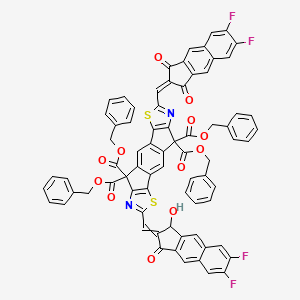
![(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid](/img/structure/B13392221.png)
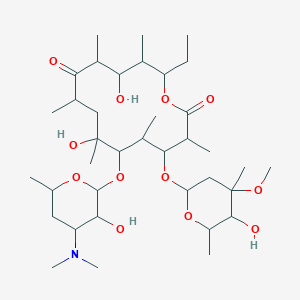
![2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392228.png)
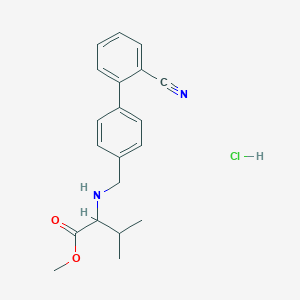
![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-vinyl]-pyridine](/img/structure/B13392251.png)
